Octotiamin

Übersicht

Beschreibung

Octotiamine is an organic molecular entity.

Wissenschaftliche Forschungsanwendungen

Behandlung von Thiaminmangel

Octotiamin ist ein kleinmolekulares Medikament, das hauptsächlich zur Behandlung von Thiaminmangel eingesetzt wird . Thiamin, auch bekannt als Vitamin B1, ist ein essentieller Nährstoff, den alle Gewebe des Körpers für eine einwandfreie Funktion benötigen. Thiaminmangel kann zu Erkrankungen des Herzens, des Gehirns und des Nervensystems führen.

Rolle bei Stoffwechselerkrankungen

Als Behandlung für Thiaminmangel spielt this compound eine entscheidende Rolle bei Stoffwechselerkrankungen. Thiamin ist ein Coenzym im Stoffwechsel von Glucose, d.h. es hilft unserem Körper, Nahrung in Energie umzuwandeln. Es ist auch für das reibungslose Funktionieren des Nervensystems notwendig. Daher kann this compound zur Behandlung von Stoffwechselerkrankungen eingesetzt werden, die mit Thiaminmangel zusammenhängen .

Potenzielle antioxidative Eigenschaften

Obwohl nicht direkt mit this compound zusammenhängend, wird die antioxidative Wirkung verschiedener Peptide derzeit erforscht . Antioxidantien sind Substanzen, die Schäden an Zellen durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert. Wenn zukünftige Forschungen zeigen, dass this compound ähnliche Eigenschaften besitzt, könnte es möglicherweise in dieser Funktion eingesetzt werden.

Safety and Hazards

Wirkmechanismus

Target of Action

Octotiamine, also known as thioctothiamine, is an analogue of vitamin B1 Given its similarity to vitamin b1, it is likely to interact with the same targets as vitamin b1, which plays a crucial role in energy metabolism and biosynthesis of nucleic acids .

Mode of Action

The mechanism of action for Octotiamine revolves around its ability to function as a potent antioxidant and neuroprotective agent . Unlike regular thiamine supplements, Octotiamine has been chemically modified to enhance its bioavailability and efficacy . Once administered, the drug crosses the blood-brain barrier more efficiently, allowing it to interact with its targets more effectively .

Biochemical Pathways

Octotiamine works by modulating various biochemical pathways involved in oxidative stress and inflammation, which are key contributors to neurodegenerative diseases . It increases the levels of glutathione, a powerful antioxidant, and activates enzymes that neutralize free radicals . Based on its role in these biochemical pathways, it is expected that Octotiamine will result in increased oxidative stress and lower cell proliferation, as well as decreased fatty acid synthesis (including myelin) with severe consequences especially during brain development .

Pharmacokinetics

Octotiamine has been chemically modified to enhance its bioavailability and efficacy , suggesting that it may have favorable ADME properties

Result of Action

Octotiamine has been shown to improve mitochondrial function, thereby enhancing cellular energy production and reducing neuronal damage . Another critical aspect of Octotiamine’s mechanism is its ability to inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds that can accumulate in the body and contribute to various health problems .

Biochemische Analyse

Cellular Effects

Octotiamine has been shown to improve mitochondrial function, thereby enhancing cellular energy production and reducing neuronal damage . Another critical aspect of Octotiamine’s mechanism is its ability to inhibit the formation of advanced glycation end-products (AGEs)

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Octotiamine vary with different dosages in animal models

Metabolic Pathways

Octotiamine is involved in metabolic pathways, including interactions with enzymes or cofactors

Eigenschaften

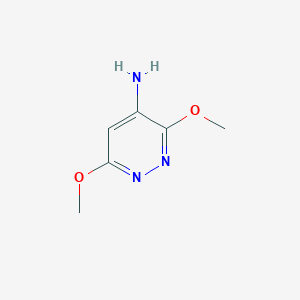

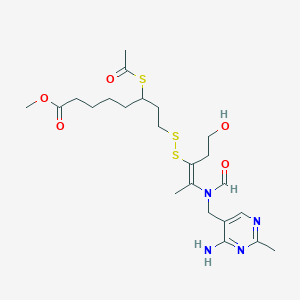

IUPAC Name |

methyl 6-acetylsulfanyl-8-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O5S3/c1-16(27(15-29)14-19-13-25-17(2)26-23(19)24)21(9-11-28)35-33-12-10-20(34-18(3)30)7-5-6-8-22(31)32-4/h13,15,20,28H,5-12,14H2,1-4H3,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTXQHYNRDGLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCCC(CCCCC(=O)OC)SC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859269 | |

| Record name | Methyl 6-(acetylsulfanyl)-8-{[(2E)-2-{[(4-amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}-5-hydroxypent-2-en-3-yl]disulfanyl}octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-86-0 | |

| Record name | Octotiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

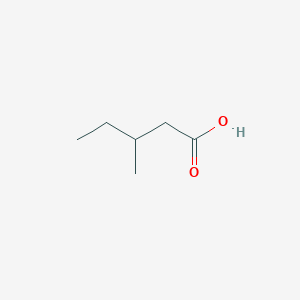

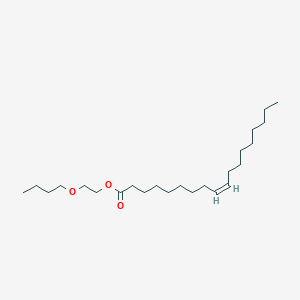

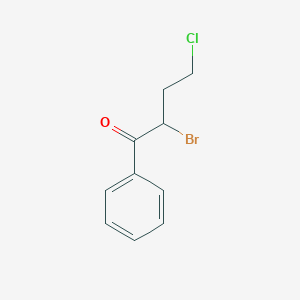

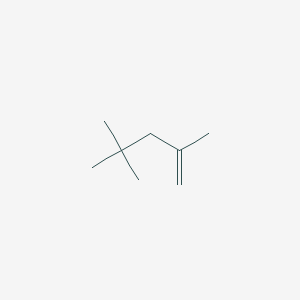

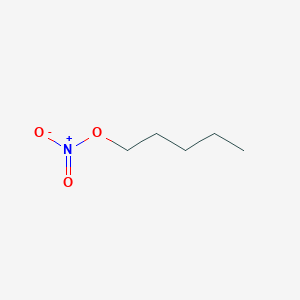

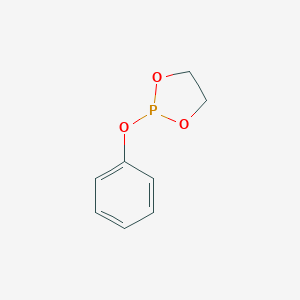

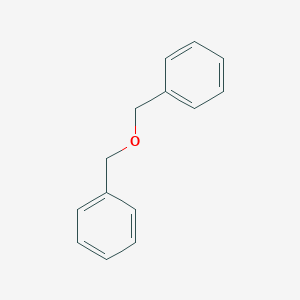

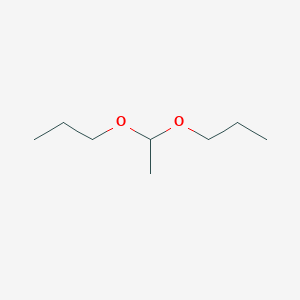

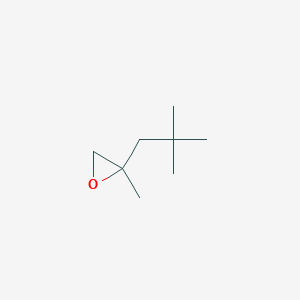

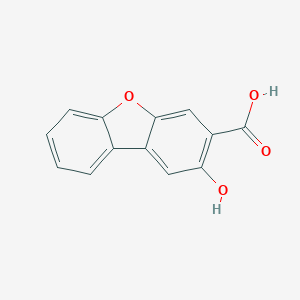

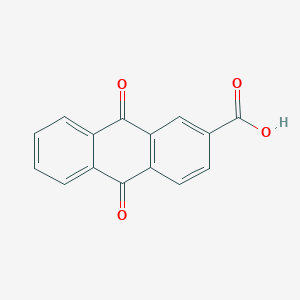

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the crystallization process affect the pharmaceutical properties of Octotiamine?

A1: The crystallization process significantly impacts the physicochemical properties of Octotiamine crystals, which directly influence their suitability for direct tableting [, ]. Factors like supersaturation ratio (controlled by pH), temperature, and impeller speed during crystallization can alter the crystal size, shape, and surface properties []. For instance, reducing the supersaturation ratio and impeller speed yielded Octotiamine crystals with improved flowability and compressibility, making them more suitable for direct tableting compared to crystals obtained through conventional methods [].

Q2: What are the advantages of using modified crystallization techniques for Octotiamine in pharmaceutical manufacturing?

A2: Modified crystallization techniques can yield Octotiamine crystals with superior properties for pharmaceutical processing. Specifically, adjusting the crystallization parameters can lead to crystals with enhanced flowability and compressibility []. These characteristics are crucial for direct tableting, a simpler and more efficient tablet manufacturing method compared to traditional wet granulation []. Additionally, the modified crystallization process can result in Octotiamine crystals with reduced adhesive properties, contributing to more stable and reliable automated manufacturing processes [].

Q3: What research has been conducted on scaling up the modified crystallization process for Octotiamine?

A3: Research has explored the scaling up of the optimized crystallization process for Octotiamine production []. This involved studying the scale-up factors that ensure the desired crystal characteristics are maintained when transitioning from laboratory-scale crystallization to industrial-scale production. This is crucial for ensuring consistency in the physicochemical properties of Octotiamine, ultimately leading to reliable and efficient pharmaceutical manufacturing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)